molecular formula C13H15NO2 B2682700 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one CAS No. 885958-15-6

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

Cat. No.: B2682700
CAS No.: 885958-15-6
M. Wt: 217.268
InChI Key: BZOLMBUOVVXGMF-UHFFFAOYSA-N
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Description

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol It is a member of the furo[3,4-c]pyrrole family, characterized by a fused ring system containing both furan and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of benzylamine with a suitable furan derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one
  • 4-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Uniqueness

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLMBUOVVXGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)C2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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